molecular formula C12H17NO3 B3419213 Nicoboxil CAS No. 13912-80-6

Nicoboxil

货号: B3419213
CAS 编号: 13912-80-6
分子量: 223.27 g/mol
InChI 键: IZJRISIINLJVBU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nicoboxil is a medication used to treat acute back pain . It has been investigated for the treatment of Acute Low Back Pain, where it is typically considered an effective and safe therapeutic option . It is predominantly found paired with nonivamide as a combination topical analgesic product . Such combination topical analgesics are only available for purchase and use (for humans) in some parts of Europe and Asia, like Germany and Australia .


Synthesis Analysis

This compound can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .


Molecular Structure Analysis

The molecular formula of this compound is C12H17NO3 . The average molecular weight is 223.272 and the monoisotopic molecular weight is 223.120843411 .


Chemical Reactions Analysis

This compound and nonivamide induce vasodilation by different effects and therefore have complementary abilities inducing increased blood flow .


Physical and Chemical Properties Analysis

The density of this compound is 1.1±0.1 g/cm3 . Its boiling point is 287.4±15.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.7±3.0 kJ/mol . The flash point is 127.6±20.4 °C . The index of refraction is 1.495 . The molar refractivity is 61.0±0.3 cm3 . The polar surface area is 48 Å2 . The polarizability is 24.2±0.5 10-24 cm3 . The surface tension is 39.4±3.0 dyne/cm . The molar volume is 209.4±3.0 cm3 .

科学研究应用

改善皮瓣存活率

Huemer 等人 (2003) 的一项研究表明,将非尼酰胺和尼可博西涂抹于局部可以显著减少大鼠皮瓣坏死。这表明在改善皮肤灌注和减少皮瓣缺血性坏死方面具有潜在的应用,这可能对涉及皮瓣的手术程序产生影响 (Huemer 等人,2003)

皮肤和肌肉的血流动力学变化

Warnecke 等人 (2014) 研究了非尼酰胺-尼可博西乳膏对皮肤和小腿肌肉血流动力学的影响,发现氧合血红蛋白和组织氧饱和度显着增加。这表明尼可博西在旨在增强皮肤和肌肉组织的血流和氧合的疗法中的潜在用途 (Warnecke 等人,2014)

对运动表现的影响

Schörkmaier 等人 (2021) 的研究探讨了非尼酰胺-尼可博西乳膏对运动员在常氧和缺氧条件下肌肉氧合和耐力表现的影响。他们发现使用该乳膏会增加肌肉氧合,但对峰值功率输出或耐力表现没有显着影响 (Schörkmaier 等人,2021)

在骑行表现中的应用

Zinner 等人 (2016) 的一项研究检验了非尼酰胺-尼可博西乳膏对经验丰富的骑自行车者在计时赛中的表现的影响。他们发现,虽然该乳膏提高了皮肤温度,但并没有显着提高骑自行车者的功率输出或其他表现指标 (Zinner 等人,2016)

治疗下腰痛

Blahova 等人 (2016) 发现,含有尼可博西/非尼酰胺的乳膏可以有效减轻急性非特异性下腰痛。这表明其作为此类疾病的治疗选择具有潜力,为传统的疼痛管理方法提供了一种非侵入性替代方案 (Blahova 等人,2016)

诱导皮瓣延迟的有效性

Huemer 等人 (2009) 研究了尼可博西和非尼酰胺的组合在诱导实验性皮瓣延迟效应方面的有效性。该研究表明在改善缺血性坏死方面有显著价值,表明在皮瓣手术中具有潜在的临床应用 (Huemer 等人,2009)

安全和危害

Nicoboxil is harmful if swallowed . It is advised to wash thoroughly after handling and not to eat, drink or smoke when using this product . If swallowed, get medical help and rinse mouth . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Despite topical nicoboxil/nonivamide topical analgesic medication being used since the 1950s, recent studies demonstrate continued interest in the medication given its demonstrated efficacy, safety, and capability to be used as an alternative musculoskeletal pain therapy option with less systemic side effects when compared to the oral non-steroidal anti-inflammatory drugs and opioids that may be more typically prescribed . The aim of future research is to provide a comprehensive overview of the capsaicin compound, and more importantly delve into its therapeutic potential in various human ailments .

生化分析

Biochemical Properties

Nicoboxil is a nicotinate, an ester of nicotinic acid (niacin), and 2-butoxyethanol . It is believed to act on the innervation of blood vessels of the skin, leading to local reactions like vascular dilatation and hyperaemia . The observed hyperaemic effect of this compound occurs earlier and is described as being more intense than the nonivamide hyperaemic effect .

Cellular Effects

This compound, when applied topically, induces vasodilation by different effects, thus hastening the hyperaemic skin reaction . This increased blood flow effect is beneficial for conditions where local warmth is beneficial, such as rheumatism, arthritis, lumbago, muscular aches, sprains and strains, and sporting injuries .

Molecular Mechanism

This compound is considered a rubefacient, a substance that increases blood flow to the skin and causes redness . It is believed that this compound’s vasodilating properties are facilitated by prostaglandin . Any systemically absorbed this compound is expected to be hydrolyzed to nicotinic acid and 2-butoxyethanol in blood plasma .

Temporal Effects in Laboratory Settings

The maximum possible effect of this compound/nonivamide ointment might have been even pronounced after 7 days of treatment . This suggests that the effects of this compound may change over time in laboratory settings.

Dosage Effects in Animal Models

The intended daily dose for horses is approximately 20 mg/horse corresponding to about 40 to 60 μg/kg bw as a single dose .

Metabolic Pathways

Any systemically absorbed this compound is expected to be hydrolyzed to nicotinic acid and 2-butoxyethanol in blood plasma . The nicotinic acid metabolite is also capable of vascular dilatation .

Transport and Distribution

Published data for related nicotinate esters indicated that members of this class of compounds are in principle able to penetrate the skin .

属性

IUPAC Name

2-butoxyethyl pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJRISIINLJVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057635
Record name Nicoboxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In particular, nicoboxil is considered a rubefacient. However, the specific mechanism of action by which rubefacients like nicoboxil elicit pharmacologic effects has not yet been formally elucidated. Nevertheless, it is generally proposed that rubefacients cause irritation of the skin when applied topically, and are believed to alleviate pain in muscles, joints, tendons, and other musculoskeletal pains in the extremities by counter-irritation. This specific term, 'counter-irritant', derives from the fact that rubefacients can cause a reddening of the skin by causing the blood vessels of the skin to dilate, which gives a soothing feeling of warmth. In essence, the term largely refers to the notion that irritation of the sensory nerve endings alters or offsets pain in the underlying muscle or joints that are innervated by the same nerves. In fact, the vasodilation effect of rubefacients like nicoboxil has been considered the result of nerve conduction mechanisms as early as the late 1950s when certain studies demonstrated that the concomitant application of xylocaine could counteract or prevent the vasolidator response to rubefacients in 50% of such related experiments.
Record name Nicoboxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

13912-80-6, 1322-29-8
Record name 2-Butoxyethyl 3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13912-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, butoxyethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicoboxil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013912806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicoboxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12911
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicoboxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nicoboxil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICOBOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSD5B9US0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicoboxil
Reactant of Route 2
Reactant of Route 2
Nicoboxil
Reactant of Route 3
Reactant of Route 3
Nicoboxil
Reactant of Route 4
Reactant of Route 4
Nicoboxil
Reactant of Route 5
Reactant of Route 5
Nicoboxil
Reactant of Route 6
Reactant of Route 6
Nicoboxil
Customer
Q & A

Q1: How does Nicoboxil exert its effect on the human body?

A1: this compound acts as an adenosine triphosphate-sensitive potassium (KATP) channel opener, primarily in vascular smooth muscle cells. [, ] This action leads to hyperpolarization of the cell membrane, inhibiting calcium influx and ultimately causing vasodilation, which increases blood flow. [, ]

Q2: What are the downstream effects of this compound-induced vasodilation?

A2: The increased blood flow resulting from this compound's vasodilatory effect has been shown to improve oxygenation in both skin and muscle tissue. [, ] This improved blood flow also contributes to its therapeutic benefit in conditions like acute low back pain. []

Q3: Can you describe the structural characteristics of this compound?

A3: this compound is a nicotinic acid ester chemically named 2-[(1,4-dioxan-2-yl)methoxy]-6-pyridinecarboxylic acid 2-(2-hydroxyethyl)pyridin-4-yl ester. [] While the provided research papers do not list the molecular weight or spectroscopic data, they highlight its structural similarity to other nicotinic acid esters.

Q4: How does the formulation of this compound affect its action?

A4: Research suggests that the vehicle used for topical this compound significantly influences its kinetics. An oil-in-water emulsion leads to a faster onset of action compared to a water-free ointment. [] This difference is likely due to variations in drug release and penetration through the skin barrier.

Q5: Is this compound used alone or in combination with other substances?

A5: this compound is often combined with nonivamide, a capsaicinoid, in topical formulations. [, , , ] This combination shows an additive effect on blood flow enhancement, possibly due to nonivamide's ability to stimulate C-fibers and induce vasodilation through a different mechanism. []

Q6: What is the evidence supporting the efficacy of this compound in treating acute low back pain?

A6: A randomized, double-blind, placebo-controlled trial demonstrated that a fixed-dose combination cream containing this compound and nonivamide effectively reduced pain intensity and improved mobility in patients with acute nonspecific low back pain. [] The study reported significant pain reduction within 8 hours of the first application, with continued improvement until the end of the 4-day treatment period. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。